2-(2-(4-Tert-octylphenoxy)ethoxy)aniline
Description
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is a substituted aniline derivative characterized by a tert-octylphenoxy ethoxy side chain. The tert-octyl group (1,1,3,3-tetramethylbutyl) introduces significant steric bulk and hydrophobicity, distinguishing it from simpler alkyl or aryl-substituted anilines. This compound is structurally analogous to 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), a surfactant-like molecule with industrial applications .
Properties
CAS No. |
114203-82-6 |
|---|---|
Molecular Formula |
C22H31NO2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]aniline |
InChI |
InChI=1S/C22H31NO2/c1-21(2,3)16-22(4,5)17-10-12-18(13-11-17)24-14-15-25-20-9-7-6-8-19(20)23/h6-13H,14-16,23H2,1-5H3 |
InChI Key |
SNURMEDSOLSWTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline typically involves the reaction of 4-tert-octylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate . This reaction forms an intermediate, which is then reacted with aniline to produce the final compound. The reaction conditions usually involve heating the mixture to facilitate the reaction and ensure a high yield of the desired product.
Chemical Reactions Analysis
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline involves its interaction with specific molecular targets and pathways. The tert-octylphenoxy group can interact with hydrophobic regions of proteins or cell membranes, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline and related aniline derivatives:
Physicochemical Properties
- Hydrophobicity : The tert-octyl group in the target compound significantly increases logP compared to derivatives like 2-(2,2,2-trifluoroethoxy)aniline (logP ~2.5 estimated) .
- Thermal Stability: Bulky tert-octylphenoxy groups may improve thermal stability relative to smaller alkyl chains (e.g., ethyl or pentyloxy in ).
- Synthetic Complexity : Multi-step synthesis involving etherification and diazonium coupling (similar to methods in ), but tert-octyl introduction requires specialized alkylation conditions.
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